molecular formula C5H10N2O2 B8676297 N-acetyl-n-methyl-acetohydrazide CAS No. 38604-72-7

N-acetyl-n-methyl-acetohydrazide

Cat. No.: B8676297
CAS No.: 38604-72-7
M. Wt: 130.15 g/mol
InChI Key: XDILHIDHUKDARQ-UHFFFAOYSA-N
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Description

N-Acetyl-N-methyl-acetohydrazide is a substituted hydrazide derivative characterized by an acetohydrazide backbone modified with acetyl and methyl groups. Its synthesis typically involves multi-step reactions, including alkylation, substitution, and condensation, as demonstrated in the preparation of structurally related compounds (e.g., 2-(propylthio)benzimidazolyl acetohydrazide derivatives) . The compound’s structure allows for diverse reactivity, particularly in forming acylhydrazones via condensation with aldehydes or ketones .

Properties

CAS No.

38604-72-7

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N'-acetyl-N'-methylacetohydrazide

InChI

InChI=1S/C5H10N2O2/c1-4(8)6-7(3)5(2)9/h1-3H3,(H,6,8)

InChI Key

XDILHIDHUKDARQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

n’-Acetyl-n-methylacetohydrazide can be synthesized by reacting an excess of methylacetohydrazide with acetic anhydride . The reaction typically proceeds at room temperature. The steps involved in the preparation are as follows:

  • Add an excess of methylacetohydrazide to acetic anhydride.
  • Stir the reaction mixture and maintain it at room temperature for a period of time.
  • After the reaction is complete, crystallize the product using a solvent such as ethanol.
  • Dry the crystallized product appropriately .

Industrial Production Methods

The industrial production of n’-Acetyl-n-methylacetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and crystallization units helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

n’-Acetyl-n-methylacetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various hydrazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Acetohydrazides are versatile intermediates, with variations in substituents significantly influencing their chemical and biological properties. Key analogues include:

Compound Name Substituents/R-Groups Key Structural Features Reference
N-Methyl-N′-phenylacetohydrazide Methyl (N), phenyl (N′) Simple alkyl/aryl substitution
2-(1-Naphthyloxy)-N′-[(3-nitrophenyl)methylene]acetohydrazide Naphthyloxy, nitrobenzylidene Bulky aromatic groups, electron-withdrawing NO₂
N′-[(2,3-Dichlorophenyl)methylidene]-2-[(1-ethylbenzimidazol-2-yl)thio]acetohydrazide Dichlorophenyl, ethylbenzimidazole-thio Halogenated aryl, heterocyclic thioether
N′-[(4-Cyanobenzylidene)]nicotinohydrazide Cyanophenyl, pyridine ring Electron-deficient cyanophenyl, heteroaromatic
N-Methylacetohydrazide Methyl (N) Minimal substitution, baseline structure

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in , Cl in ) enhance electrophilicity, influencing reactivity in condensation reactions .
  • Steric Effects : Bulky substituents like naphthyloxy or benzimidazole-thio reduce reaction rates but improve thermal stability.
  • Biological Relevance : Benzimidazole and thiazole derivatives (e.g., ) exhibit enhanced bioactivity, likely due to improved binding to biological targets.

Physicochemical and Spectral Properties

  • Solubility: Polar substituents (e.g., -OH, -NO₂) improve aqueous solubility, while hydrophobic groups (naphthyl, benzyl) enhance lipid solubility .
  • Thermal Stability : Arylidene derivatives (e.g., ) exhibit higher melting points (>200°C) compared to alkyl-substituted analogues (e.g., , m.p. ~160°C) due to π-π stacking .
  • Spectral Signatures :
    • IR : N-H stretches at 3200–3300 cm⁻¹; C=O at 1650–1700 cm⁻¹ .
    • NMR : Methyl protons (N-CH₃) resonate at δ 2.8–3.2 ppm; aromatic protons in hydrazones appear as multiplets at δ 7.0–8.5 ppm .

Key Differentiators of N-Acetyl-N-Methyl-Acetohydrazide

  • Enhanced Stability : The acetyl group may reduce hydrolysis susceptibility compared to unsubstituted hydrazides .
  • Moderate Bioactivity : Less potent than benzimidazole or thiazole derivatives but more active than N-methylacetohydrazide due to improved lipophilicity .
  • Synthetic Flexibility: Potential for derivatization into hydrazones or metal complexes, as seen in nicotinohydrazide derivatives .

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